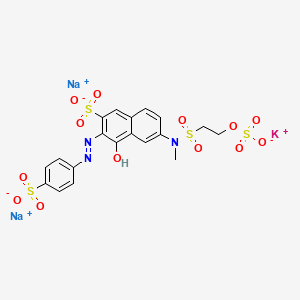
4-Hydroxy-6-(methyl((2-(sulphooxy)ethyl)sulphonyl)amino)-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-(methyl((2-(sulphooxy)ethyl)sulphonyl)amino)-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt is a complex organic compound. It is characterized by its azo group, sulfonic acid groups, and naphthalene ring structure. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the diazotization of an aromatic amine, followed by azo coupling with a naphthalene derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are carefully measured and mixed, and the reaction conditions are optimized to maximize yield and purity. Post-reaction, the product is purified through filtration, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve acidic or basic catalysts.
Major Products Formed
Oxidation: Can lead to the formation of nitro compounds or other oxidized derivatives.
Reduction: Typically results in the formation of aromatic amines.
Substitution: Produces various substituted naphthalene derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in the production of dyes, pigments, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in electron transfer reactions. The sulfonic acid groups enhance its solubility in water, making it useful in various aqueous applications. The naphthalene ring structure provides stability and rigidity to the molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid
- 6-(Methyl((2-(sulphooxy)ethyl)sulphonyl)amino)naphthalene-2-sulphonic acid
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its ability to undergo multiple types of reactions makes it versatile for various applications.
Properties
CAS No. |
94109-40-7 |
|---|---|
Molecular Formula |
C19H16KN3Na2O13S4 |
Molecular Weight |
707.7 g/mol |
IUPAC Name |
potassium;disodium;4-hydroxy-6-[methyl(2-sulfonatooxyethylsulfonyl)amino]-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C19H19N3O13S4.K.2Na/c1-22(36(24,25)9-8-35-39(32,33)34)14-5-2-12-10-17(38(29,30)31)18(19(23)16(12)11-14)21-20-13-3-6-15(7-4-13)37(26,27)28;;;/h2-7,10-11,23H,8-9H2,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3 |
InChI Key |
XFKPIQCFMOCYHY-UHFFFAOYSA-K |
Canonical SMILES |
CN(C1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


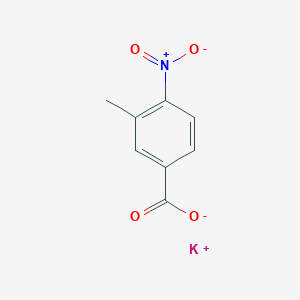
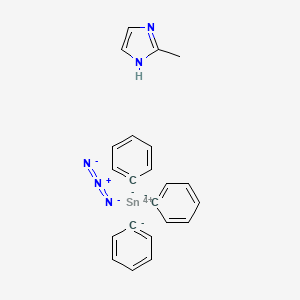

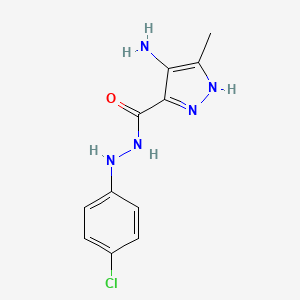
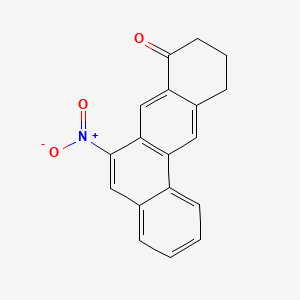

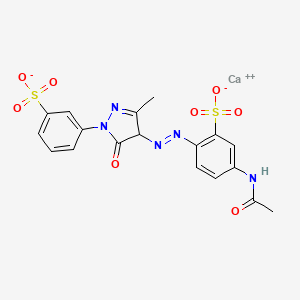
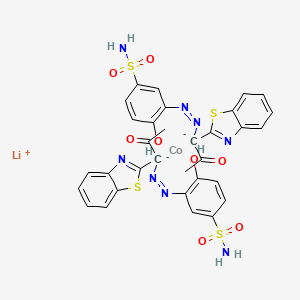

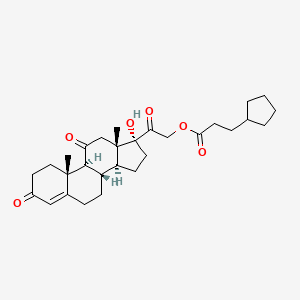

![5-[(2-Tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(4-hydroxyphenyl)-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12719140.png)


